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Compound Name: Bucindolol hydrochloride

Cat. No.: B1668018 Get Quote

Bucindolol Hydrochloride: A Comprehensive
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Introduction
Bucindolol is a non-selective beta-adrenergic receptor antagonist with additional vasodilatory

properties attributed to its weak alpha-1 adrenergic blocking activity.[1][2] It has been

extensively studied for its potential therapeutic applications, particularly in the context of

chronic heart failure.[1][3] This technical guide provides an in-depth overview of Bucindolol
hydrochloride, focusing on its chemical properties, molecular structure, mechanism of action,

and relevant experimental protocols. The information presented herein is intended to support

further research and development efforts related to this compound.

Chemical and Physical Properties
Bucindolol hydrochloride is the salt form of Bucindolol. Its key chemical and physical

properties are summarized in the table below for easy reference and comparison.
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Property Value Reference

IUPAC Name

2-[2-hydroxy-3-[[2-(1H-indol-3-

yl)-1,1-

dimethylethyl]amino]propoxy]b

enzonitrile hydrochloride

[2][4]

CAS Number
70369-47-0 (hydrochloride);

71119-11-4 (free base)
[1][2][3][4][5]

Molecular Formula C₂₂H₂₅N₃O₂ · HCl [4][5]

Molecular Weight 399.91 g/mol [4][5]

Melting Point 185-187 °C [4]

pKa 8.86 [4]

Appearance White crystalline solid [4]

Solubility Soluble in water [4]

Molecular Structure
The molecular structure of Bucindolol comprises a substituted aryloxypropanolamine chain,

which is characteristic of many beta-blockers, linked to a benzonitrile group and an indole

derivative.

SMILES:N#Cc1ccccc1OCC(O)CNC(C)(C)Cc1c[nH]c2c1cccc2.Cl[5]

InChI:InChI=1S/C22H25N3O2.ClH/c1-22(2,11-17-13-24-20-9-5-4-8-19(17)20)25-14-18(26)15-

27-21-10-6-3-7-16(21)12-23;/h3-10,13,18,24-26H,11,14-15H2,1-2H3;1H[5]

Pharmacology and Mechanism of Action
Bucindolol is a non-selective antagonist of β1 and β2-adrenergic receptors.[6] Its mechanism of

action in human ventricular myocardium has been shown to be that of a high-affinity

competitive beta-blocking agent.[7] In addition to its beta-blocking activity, Bucindolol exhibits

weak antagonist activity at α1-adrenergic receptors, which contributes to its vasodilatory

effects.[6]
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The intrinsic sympathomimetic activity (ISA) of Bucindolol has been a subject of investigation,

with some studies suggesting partial agonist activity at the β-adrenergic receptor, while others

have found no evidence of ISA in the human heart.[6][7] This suggests that the expression of

its partial agonist activity may be dependent on the specific physiological or pathophysiological

context.[8] Furthermore, Bucindolol has been shown to interact with serotonergic receptors,

displaying high affinity for the 5-HT1A receptor and weak antagonist activity at 5-HT2A and 5-

HT2B receptors.[9]

Signaling Pathways
The primary signaling pathway affected by Bucindolol is the β-adrenergic receptor pathway. As

an antagonist, Bucindolol competitively inhibits the binding of catecholamines (e.g.,

norepinephrine, epinephrine) to β-adrenergic receptors. This prevents the activation of the

associated Gs protein, thereby inhibiting the adenylyl cyclase-mediated conversion of ATP to

cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels leads to a reduction in

the activation of protein kinase A (PKA) and subsequent downstream signaling events that

regulate cardiac contractility, heart rate, and other physiological responses.
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Bucindolol's antagonism of the β-adrenergic receptor signaling pathway.
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Experimental Protocols
This section provides an overview of key experimental methodologies relevant to the study of

Bucindolol hydrochloride.

Synthesis of Bucindolol
A general synthetic route for Bucindolol has been described.[2] The synthesis involves the

reaction of 2-hydroxybenzonitrile with epichlorohydrin to form an epoxide intermediate.[2]

Separately, 3-(2-methyl-2-nitropropyl)indole is synthesized from gramine and 2-nitropropane,

which is then reduced to the corresponding amine, alpha,alpha-dimethyltryptamine.[2] The final

step involves the combination of the epoxide intermediate with alpha,alpha-dimethyltryptamine

to yield Bucindolol.[2]

Radioligand Binding Assay
Radioligand binding assays are crucial for determining the affinity of Bucindolol for its target

receptors.

Objective: To determine the binding affinity (Ki) of Bucindolol for β-adrenergic receptors.

Materials:

Cell membranes expressing β-adrenergic receptors (e.g., from human ventricular

myocardium).[7]

Radioligand (e.g., [¹²⁵I]iodocyanopindolol).[7]

Bucindolol hydrochloride.

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

Wash buffer (ice-cold binding buffer).

Glass fiber filters.

Scintillation counter.

Methodology:
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Prepare cell membranes from a suitable tissue or cell line.

In a multi-well plate, incubate a constant concentration of the radioligand with varying

concentrations of Bucindolol hydrochloride in the presence of the cell membranes.

Allow the binding to reach equilibrium.

Rapidly filter the reaction mixture through glass fiber filters to separate bound from free

radioligand.

Wash the filters with ice-cold wash buffer.

Measure the radioactivity retained on the filters using a scintillation counter.

Analyze the data using non-linear regression to determine the IC₅₀, which can then be

converted to the Ki value using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay
This functional assay measures the effect of Bucindolol on the production of cAMP.

Objective: To assess the antagonist (or partial agonist) activity of Bucindolol by measuring its

effect on adenylyl cyclase activity.

Materials:

Cell membranes expressing β-adrenergic receptors.[7]

Bucindolol hydrochloride.

A β-adrenergic agonist (e.g., isoproterenol).[7]

ATP.

Assay buffer containing cofactors for adenylyl cyclase (e.g., MgCl₂, GTP).

cAMP detection kit (e.g., ELISA-based or radioimmunoassay).

Methodology:
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Pre-incubate cell membranes with varying concentrations of Bucindolol hydrochloride.

Stimulate adenylyl cyclase activity by adding a fixed concentration of a β-adrenergic

agonist (e.g., isoproterenol).[7]

Initiate the enzymatic reaction by adding ATP.

Incubate for a defined period at a controlled temperature.

Terminate the reaction.

Measure the amount of cAMP produced using a suitable detection method.

Analyze the data to determine the potency of Bucindolol as an antagonist (KB).[7]
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A typical experimental workflow for a radioligand binding assay.

Clinical Trial Protocol Example: The BEST Trial
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The Beta-Blocker Evaluation of Survival Trial (BEST) was a major clinical trial that investigated

the efficacy of Bucindolol in patients with advanced chronic heart failure.[1]

Objective: To determine if Bucindolol reduces all-cause mortality in patients with advanced

chronic heart failure.[3]

Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.[1]

Patient Population: 2708 patients with New York Heart Association (NYHA) class III or IV

heart failure and a left ventricular ejection fraction of 35% or less.[1]

Intervention: Patients were randomly assigned to receive either Bucindolol hydrochloride
or a matching placebo.[1] The dose of Bucindolol was titrated up to a target of 100 mg twice

daily, as tolerated.

Primary Endpoint: All-cause mortality.[1]

Secondary Endpoints: Cardiovascular mortality, death from any cause or heart

transplantation.[1]

Results: The trial was stopped early, and at the time of termination, there was no significant

difference in the primary endpoint of all-cause mortality between the Bucindolol and placebo

groups.[1] However, a reduction in the risk of death from cardiovascular causes was

observed in the Bucindolol group.[1]

Conclusion
Bucindolol hydrochloride is a pharmacologically complex agent with a well-characterized

profile as a non-selective beta-blocker with additional vasodilatory properties. Its interactions

with the adrenergic and serotonergic systems provide multiple avenues for its therapeutic

effects. The experimental protocols outlined in this guide offer a framework for the continued

investigation of Bucindolol's mechanism of action and potential clinical applications. A thorough

understanding of its chemical properties, molecular structure, and pharmacology is essential for

any researcher or drug development professional working with this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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